2-Tert-butylnaphthalen-1-ol
Description
2-Tert-butylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group (-OH) at the 1-position of the naphthalene ring and a tert-butyl group (-C(CH₃)₃) at the 2-position. This structural arrangement confers unique steric and electronic properties.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-tert-butylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9,15H,1-3H3 |
InChI Key |
PZERHTYUARNDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 4-Tert-butylphenol (CAS 98-54-4)
Key Differences :
- Aromatic System: 4-Tert-butylphenol has a single benzene ring, whereas 2-Tert-butylnaphthalen-1-ol features a naphthalene system. The extended conjugation in naphthalene increases molecular weight (≈201.3 g/mol vs. 164.24 g/mol for 4-tert-butylphenol) and polarizability.
- Substituent Position: The tert-butyl group in 4-tert-butylphenol is para to the hydroxyl group, minimizing steric effects. In contrast, the ortho positioning in this compound creates steric hindrance near the hydroxyl group, which may reduce hydrogen-bonding efficiency and alter solubility.
- Acidity: The hydroxyl group in 4-tert-butylphenol (pKa ≈10–11) is less acidic than phenol (pKa ≈9.95) due to electron-donating tert-butyl effects. For this compound, the acidity is expected to be lower than 1-naphthol (pKa ≈9.3) due to steric inhibition of solvation .
| Property | This compound | 4-Tert-butylphenol |
|---|---|---|
| Molecular Weight (g/mol) | ~201.3 | 164.24 |
| Aromatic System | Naphthalene | Benzene |
| Substituent Position | 2- (ortho to -OH) | 4- (para to -OH) |
| Hydrogen Bond Donors | 1 | 1 |
Functional Group Analog: tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate
Key Differences :
- Functional Groups : The acetate ester and methoxy group in this compound contrast with the hydroxyl group in this compound. The ester group increases hydrophobicity (higher LogP) and reduces hydrogen-bonding capacity.
- Reactivity : The ester is prone to hydrolysis under acidic or basic conditions, whereas the hydroxyl group in this compound may participate in oxidation or etherification reactions.
| Property | This compound | tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate |
|---|---|---|
| Key Functional Groups | -OH | -OCH₃, -COO-tert-butyl |
| Reactivity | Oxidation-prone | Hydrolysis-prone |
| LogP (estimated) | ~3.5 | ~4.2 |
Complex Structural Analog: 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)
Key Differences :
- Molecular Complexity: This compound has two naphthol moieties linked by a butylamino group, resulting in a larger molecular weight (385.5 g/mol) and higher topological polar surface area (TPSA = 58.9 Ų vs. ~20.3 Ų for this compound).
- Hydrogen Bonding: With two hydroxyl groups and an amine, it has three hydrogen-bond acceptors and two donors, enhancing solubility in polar solvents compared to this compound.
- Applications: Limited supplier data suggest specialized research use, whereas simpler naphthol derivatives are more widely applied in industrial settings .
| Property | This compound | 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol |
|---|---|---|
| Molecular Weight (g/mol) | ~201.3 | 385.5 |
| Hydrogen Bond Donors | 1 | 2 |
| TPSA (Ų) | ~20.3 | 58.9 |
Research Findings and Trends
- Steric Effects : Ortho-substituted tert-butyl groups in naphthols reduce intermolecular interactions, as seen in solubility differences between this compound and para-substituted analogs .
- Toxicity Gaps: Limited ecotoxicological data exist for tert-butyl-substituted naphthalenes, highlighting a need for further study .
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